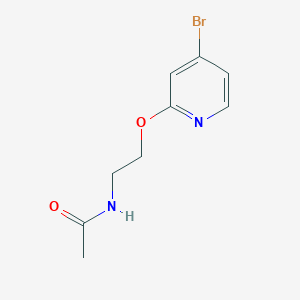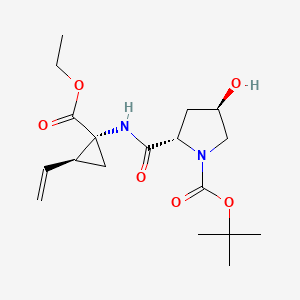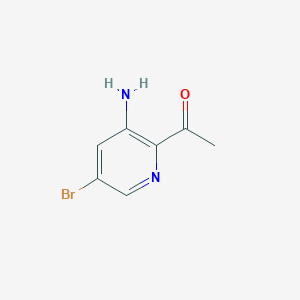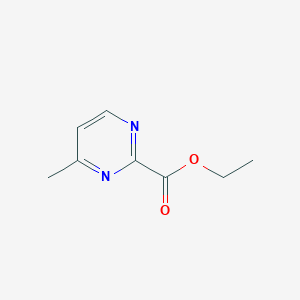
N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide
描述
N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide is an organic compound characterized by the presence of a bromopyridine moiety linked to an acetamide group through an ethoxy bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide can be achieved through a multi-step process:
Formation of 4-bromopyridine-2-ol: : The initial step involves the bromination of pyridine to yield 4-bromopyridine. This is followed by the hydroxylation of the bromopyridine to form 4-bromopyridine-2-ol.
Alkylation to form 4-(2-bromoethoxy)pyridine: : The 4-bromopyridine-2-ol is then alkylated using 2-bromoethanol under basic conditions, resulting in the formation of 4-(2-bromoethoxy)pyridine.
Acetamidation: : Finally, the 4-(2-bromoethoxy)pyridine is reacted with acetamide in the presence of a suitable base to produce this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more cost-effective reagents to enhance yield and purity.
化学反应分析
Types of Reactions It Undergoes
N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide can undergo various types of chemical reactions:
Substitution Reactions: : The bromine atom in the bromopyridine ring can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: : The compound can be reduced under catalytic hydrogenation conditions to remove the bromine atom, producing a pyridine derivative.
Oxidation Reactions: : Oxidative conditions can modify the acetamide group or the ethoxy bridge, leading to different oxidation products.
Common Reagents and Conditions
Nucleophiles for Substitution Reactions: : Reagents such as sodium thiolate or primary amines.
Catalysts for Reduction Reactions: : Palladium on carbon (Pd/C) under hydrogen gas (H₂).
Oxidants for Oxidation Reactions: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution Reactions: : Result in various substituted pyridine derivatives.
Reduction Reactions: : Lead to de-brominated pyridine products.
Oxidation Reactions: : Yield oxidized forms of the acetamide or ethoxy components.
科学研究应用
N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide is utilized in several fields:
Organic Synthesis: : As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: : Investigated for its potential use as a pharmacophore in the development of new therapeutic agents.
Materials Science: : Studied for its properties as a potential component in advanced materials, such as polymers and coordination compounds.
作用机制
The mechanism by which N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide exerts its effects depends on the specific application:
Organic Reactions: : Acts as a versatile intermediate due to its reactive bromopyridine group and acetamide functionality.
Biological Systems: : May interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, depending on the substituents attached to the pyridine ring.
相似化合物的比较
N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide can be compared to other compounds with similar structures:
N-(2-((4-Chloropyridin-2-yl)oxy)ethyl)acetamide: : This compound has a chlorine atom instead of bromine, which could result in different reactivity and biological activity.
N-(2-((4-Fluoropyridin-2-yl)oxy)ethyl)acetamide: : The presence of fluorine might impact the compound's electronegativity and interaction with biological targets.
N-(2-(2-Pyridinyloxy)ethyl)acetamide: : Lacks a halogen substituent, potentially leading to reduced reactivity in substitution reactions.
属性
IUPAC Name |
N-[2-(4-bromopyridin-2-yl)oxyethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-7(13)11-4-5-14-9-6-8(10)2-3-12-9/h2-3,6H,4-5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYOSWZDUWAOGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728617 | |
| Record name | N-{2-[(4-Bromopyridin-2-yl)oxy]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001077-13-9 | |
| Record name | N-{2-[(4-Bromopyridin-2-yl)oxy]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![8-(Cyclopropylmethoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1510038.png)
![7,7-Dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B1510045.png)





